
NSC 207895
Overview
Description
Mechanism of Action
Target of Action
NSC 207895, also known as XI-006, is primarily targeted towards MDMX . MDMX is a negative regulator of the tumor suppressor protein p53 . The role of MDMX is to inhibit the transcriptional activity of p53, thereby regulating the activation of p53 target genes .
Mode of Action
This compound acts by downregulating the activity of the MDMX promoter . This leads to a decrease in both the mRNA and protein levels of MDMX . The suppression of MDMX results in the enhancement of p53 stabilization and activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDMX, this compound allows for the stabilization and activation of p53 . This leads to the upregulation of p53 downstream genes, which can mediate further cellular responses .
Pharmacokinetics
It is known that this compound is a benzofuroxan derivative and is less toxic
Result of Action
The result of this compound’s action is the activation of p53 . This leads to the upregulation of p53 downstream genes, which can mediate further cellular responses . In particular, this compound has been shown to induce apoptosis in cancer cells that are more sensitive to MDMX inhibition .
Biochemical Analysis
Biochemical Properties
NSC 207895 plays a significant role in biochemical reactions. It acts as an activator of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . This compound interacts with the MDMX protein, a negative regulator of p53 . By suppressing MDMX promoter transcription activity, this compound enhances p53 stabilization and activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It downregulates the MDMX protein level in MCF-7, LNCaP, and A549 cells . This leads to enhanced p53 stabilization and activation, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It suppresses MDMX promoter transcription activity, leading to enhanced p53 stabilization and activation . This results in an upregulation of the p53 downstream gene MDM2 production, which in turn could mediate further cellular MDMX proteolytic degradation .
Metabolic Pathways
Preparation Methods
XI-006 is a derivative of nitrobenzofuroxan. The synthesis of XI-006 involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Chemical Reactions Analysis
XI-006 undergoes several types of chemical reactions, including:
Oxidation: XI-006 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The nitro group in XI-006 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: XI-006 can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Applications of NSC 207895
This compound, also known as XI-006, is a 4-nitrobenzofuroxan derivative that has garnered interest for its potential therapeutic applications, particularly in cancer treatment . This compound functions primarily as an inhibitor of MDM2 and MDMX, key regulators of the p53 tumor suppressor protein . By targeting these proteins, this compound can modulate cell cycle progression, induce apoptosis, and affect angiogenesis .
Anticancer Applications
This compound has demonstrated potential as an anticancer agent in several types of cancer.
Ewing Sarcoma:
- This compound induces potent apoptosis in Ewing sarcoma cell lines at low micromolar concentrations .
- It dramatically increases mRNA expression levels of TP53 target genes, such as BAX, PUMA, CDKN1A, and MDM2, in Ewing sarcoma cell lines .
- The compound exhibits a tumor-specific effect, with normal human fibroblasts remaining largely unaffected at concentrations that induce apoptosis in cancer cells .
Hepatoblastoma (HB):
- Inhibition of MDM4 by this compound upregulates p53 tumor suppressor signaling, making it an effective therapeutic strategy for HB .
- This compound induces apoptosis in HB cells, as evidenced by increased PARP and Caspase-3 cleavage .
Prostate Cancer:
- This compound reduces angiogenesis by lowering VEGF levels and induces cell cycle arrest via p21 elevation in prostate cancer cells .
Leukemia:
Effects on Cell Proliferation
This compound can significantly impact cell proliferation.
- MTT assays: Show clear decreases in proliferation when HB cells are exposed to sub-IC50 concentrations of this compound .
- Gene Expression: Low doses of this compound lead to significant changes in the expression of genes like Bax, Puma, CDKN1A, and MDM2 .
- Colony Formation: In Ewing sarcoma and osteosarcoma cell lines, this compound inhibits colony formation at low concentrations, further demonstrating its anti-proliferative effects .
This compound vs. Other Inhibitors
When compared to other inhibitors like Nutlin-3a, this compound demonstrates superior efficacy in inducing cell death and apoptosis in certain cancer cell lines .
Chemogenomic Profiling
- NSC-207895 shows functional interactions with both DNA repair and replication fork complexes .
- The compound is correlated with MMS and camptothecin, suggesting it triggers the DDR pathway .
Tables of Key Findings
Target Gene | Effect of this compound |
---|---|
BAX | Increased mRNA expression |
PUMA | Increased mRNA expression |
CDKN1A | Increased mRNA expression |
MDM2 | Increased mRNA expression |
Cautions
Comparison with Similar Compounds
XI-006 is similar to other small-molecule inhibitors that target the MDMX-p53 interaction, such as XI-011 and XI-032. XI-006 is unique in its ability to induce potent apoptosis in cancer cells at low micromolar concentrations . The following are some similar compounds:
XI-011: Another small-molecule inhibitor that targets MDMX and activates p53.
XI-032: Similar to XI-006, this compound also inhibits MDMX and activates p53.
XI-006 stands out due to its high potency and effectiveness in inducing apoptosis in cancer cells, making it a valuable tool for cancer research and drug development .
Biological Activity
NSC 207895, also known as XI-006, is a small-molecule inhibitor of the MDMX protein, which plays a critical role in regulating the p53 tumor suppressor pathway. This compound has garnered attention for its potential anti-cancer properties, particularly in the context of various malignancies. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and experimental data.
This compound primarily functions as an inhibitor of MDMX, leading to the activation of p53. This activation triggers a cascade of cellular responses including apoptosis and cell cycle arrest. The compound has demonstrated the following biological activities:
- Inhibition of MDMX Expression : this compound decreases both mRNA and protein levels of MDMX in cancer cells such as MCF-7 .
- Activation of p53 : The inhibition of MDMX results in increased p53 activity, which is essential for inducing apoptosis in various cancer cell lines .
- Induction of Apoptosis : The compound promotes pro-apoptotic gene expression and significantly induces cleavage of PARP, a marker for apoptosis .
Biological Activity in Cell Lines
Research has shown that this compound exhibits potent cytotoxic effects across several cancer cell lines. The following table summarizes key findings from various studies regarding its effectiveness:
Cell Line | IC50 (μM) | Mechanism | Effect |
---|---|---|---|
MCF-7 | 0.117 | MDMX inhibition | Induces apoptosis |
HepG2 | 0.95 | MDM4 inhibition | Increases p53 activity |
LNCaP | 0.5 - 3 | Co-treatment with Nutlin-3 | Enhanced anti-androgen effects |
RMS Cell Lines | Not specified | Induction of apoptosis | Selective effectiveness |
Case Studies and Experimental Findings
Several studies have investigated the efficacy of this compound in different cancer models:
- Breast Cancer (MCF-7 Cells) : this compound was shown to significantly reduce MDMX levels and activate p53, leading to increased apoptosis through the upregulation of pro-apoptotic genes .
- Prostate Cancer (LNCaP Cells) : In combination with Nutlin-3, this compound exhibited profound inhibitory effects on androgen-responsive prostate cancer cells, suggesting its potential as part of combination therapy .
- Rhabdomyosarcoma (RMS) : In vitro experiments indicated that this compound selectively induced apoptosis in RMS cell lines, highlighting its potential for repurposing as a treatment option in pediatric cancers .
DNA Damage Response
This compound has been characterized as a DNA-damaging agent that activates the DNA damage response (DDR) pathway. It shows strong functional interactions with DNA repair complexes and replication fork machinery . This property is crucial for its anticancer activity as it leads to cell cycle delays and enhances the therapeutic efficacy against tumors that rely on intact DNA repair mechanisms.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-13-4-6-14(7-5-13)9-3-2-8(15(17)18)10-11(9)16(19)20-12-10/h2-3H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFZDJLPWDCQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206858 | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58131-57-0 | |
Record name | 4-(4-Methyl-1-piperazinyl)-7-nitro-2,1,3-benzoxadiazole 3-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58131-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 3-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzofurazan, 7-(4-methyl-1-piperazinyl)-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J576F4C5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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